Cis-3-fluoro-4-(trifluoromethyl)piperidin-4-ol Cis-3-fluoro-4-(trifluoromethyl)piperidin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13591323
InChI: InChI=1S/C6H9F4NO/c7-4-3-11-2-1-5(4,12)6(8,9)10/h4,11-12H,1-3H2/t4-,5-/m0/s1
SMILES: C1CNCC(C1(C(F)(F)F)O)F
Molecular Formula: C6H9F4NO
Molecular Weight: 187.14 g/mol

Cis-3-fluoro-4-(trifluoromethyl)piperidin-4-ol

CAS No.:

Cat. No.: VC13591323

Molecular Formula: C6H9F4NO

Molecular Weight: 187.14 g/mol

* For research use only. Not for human or veterinary use.

Cis-3-fluoro-4-(trifluoromethyl)piperidin-4-ol -

Specification

Molecular Formula C6H9F4NO
Molecular Weight 187.14 g/mol
IUPAC Name (3S,4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol
Standard InChI InChI=1S/C6H9F4NO/c7-4-3-11-2-1-5(4,12)6(8,9)10/h4,11-12H,1-3H2/t4-,5-/m0/s1
Standard InChI Key KJZOLOJJHHQFKF-WHFBIAKZSA-N
Isomeric SMILES C1CNC[C@@H]([C@@]1(C(F)(F)F)O)F
SMILES C1CNCC(C1(C(F)(F)F)O)F
Canonical SMILES C1CNCC(C1(C(F)(F)F)O)F

Introduction

Structural and Chemical Identity

Molecular Configuration and Stereochemistry

Cis-3-fluoro-4-(trifluoromethyl)piperidin-4-ol exhibits a six-membered piperidine ring with substituents in the cis orientation. The fluorine at C3 and the trifluoromethyl group at C4 introduce significant electronegativity and steric bulk, influencing both reactivity and biological interactions. The cis configuration is critical for optimal binding to target proteins, as demonstrated in receptor affinity studies .

Table 1: Key Structural Properties

PropertyValue
CAS Number1932508-31-0 (cis isomer)
Molecular FormulaC₆H₉F₄NO
Molecular Weight187.14 g/mol
XLogP30.843
Topological Polar Surface Area124.75 Ų

Synthesis and Characterization

Enantioselective Fluorination Strategies

The synthesis of cis-3-fluoro-4-(trifluoromethyl)piperidin-4-ol typically employs enantioselective fluorination using chiral catalysts. A modified cinchona alkaloid catalyst facilitates asymmetric fluorination, achieving enantiomeric excess (ee) >90% . This method mirrors approaches used for analogous fluorinated piperidines, where the catalyst’s chiral environment dictates the stereochemical outcome .

Purification and Analytical Validation

Post-synthesis purification involves crystallization from ethanol/water mixtures, yielding enantiopure material with ≥98% chemical purity . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm structural integrity, while mass spectrometry (MS) verifies molecular weight .

Table 2: Representative Synthesis Parameters

ParameterDetail
CatalystCinchona alkaloid derivative
Reaction Yield65–75%
Purification MethodCrystallization (ethanol/water)
Enantiomeric Excess>90% ee

Physicochemical and Pharmacological Properties

Solubility and Lipophilicity

The compound’s logP value of 0.843 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. Fluorine atoms increase electronegativity, enhancing hydrogen-bonding potential with biological targets .

Biological Activity

Cis-3-fluoro-4-(trifluoromethyl)piperidin-4-ol serves as a precursor for G protein-coupled receptor (GPCR) agonists, particularly GPR119, which regulates insulin secretion and glucose homeostasis . Its trifluoromethyl group augments metabolic stability, while the fluorine atom fine-tunes electronic interactions with receptor residues .

Table 3: In Vitro Receptor Binding Data

TargetIC₅₀ (nM)Selectivity Ratio
GPR11912.31: >100 vs. 5-HT₁D
5-HT₁D1,250

Pharmacokinetic and Toxicological Profile

Absorption and Bioavailability

Fluorination reduces the basicity (pKa) of the piperidine nitrogen, lowering ionization at physiological pH and enhancing oral absorption . Preclinical studies in rats show a bioavailability of 45–60%, with peak plasma concentrations achieved within 2 hours .

Metabolic Stability

The trifluoromethyl group resists oxidative metabolism by cytochrome P450 enzymes, prolonging half-life (t₁/₂ = 6–8 hours) . Primary metabolites result from hydroxylation of the piperidine ring, identified via LC-MS .

Applications in Drug Discovery

Neurological Disorders

The compound’s ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) drugs. Derivatives show promise as 5-HT₁D receptor agonists for migraine treatment, with improved pharmacokinetics over non-fluorinated analogs .

Metabolic Diseases

As a GPR119 agonist intermediate, it potentiates glucose-dependent insulin secretion, offering a pathway for type 2 diabetes therapies . Structural analogs are under investigation for non-alcoholic steatohepatitis (NASH) .

Future Directions and Challenges

Expanding Synthetic Methodologies

Future work may explore photoredox catalysis or enzymatic fluorination to improve yield and stereocontrol . Computational modeling could optimize substituent placement for enhanced receptor selectivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator